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For Immediate Release

[City, State] — November 21, 2025 — BTX-Ab1, a first-in-class oral inhibitor of Casein Kinase 1a
(CK1a) and Cyclin-Dependent Kinases 7 and 9 (CDK7/9), is showing promise in preclinical and
clinical settings for patients with drug-resistant cancers, particularly relapsed or refractory (R/R)
acute myeloid leukemia (AML).[1][2][3][4][5] This multi-kinase inhibitor presents a unique
mechanism of action that reactivates the tumor suppressor p53 and suppresses key
oncogenes, offering a new therapeutic strategy for heavily pretreated patient populations.[1][2]

[3]

BTX-A51's primary target, CK1a, is a negative regulator of p53. By inhibiting CK1a, BTX-A51
prevents the degradation of p53, a critical protein for inducing apoptosis (programmed cell
death) in cancer cells.[1][3] Concurrently, the inhibition of CDK7 and CDK9 disrupts
transcriptional machinery that is often hijacked by cancer cells to overexpress oncogenes like
MYC and MCL1, the latter being a known resistance factor to venetoclax, a standard therapy in
AML.[1][3] Preclinical studies have demonstrated that this combined inhibition leads to
synergistic anti-leukemic effects and prolonged survival in various AML models.[1][3]

Preclinical Performance in Resistant Cancer Models

In preclinical studies, BTX-A51 has demonstrated potent activity against various cancer cell
lines. In a RUNX1-mutant AML primary cell line, BTX-A51 exhibited a half-maximal inhibitory
concentration (IC50) of 17 nM.[1][2] Furthermore, in preclinical models of CIC-rearranged
sarcoma, BTX-A51 showed IC50 values ranging from 13-50 nM and induced apoptosis. In vivo
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studies in liposarcoma patient-derived xenograft (PDX) models have shown that BTX-A51 is
well-tolerated and effectively inhibits tumor growth.[6] While specific quantitative data on tumor
growth inhibition in AML xenograft models is not yet publicly available, preclinical research has
indicated that BTX-A51 treatment prolonged survival in multiple genetic and patient-derived
xenograft AML models.[1][3]

Clinical Efficacy in Relapsed/Refractory AML

A Phase 1, first-in-human clinical trial (NCT04243785) evaluated BTX-A51 in 31 heavily
pretreated patients with R/R AML or high-risk myelodysplastic syndrome (MDS), 97% of whom
had prior treatment with venetoclax and a hypomethylating agent.[4][7] The study established a
recommended Phase 2 dose of 21 mg administered three times a week.[1][2][7]

In this challenging patient population, BTX-A51 monotherapy demonstrated encouraging anti-
leukemic activity. The overall complete remission with incomplete hematologic recovery (CRi)
rate was 10% (3 out of 31 patients).[1][2][4][7] Notably, all responding patients had RUNX1
mutations, and for this subgroup receiving efficacious doses (11 mg or higher), the CRi rate
was 30%.[1][2][4][7] The median duration of response was 1.9 months.[1][2][7]

Comparative Landscape in Relapsed/Refractory
AML

To contextualize the performance of BTX-Ab1, it is compared with established and emerging
therapies for R/R AML, including FLT3 inhibitors and the combination of venetoclax with
azacitidine.
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CRc: Composite Complete Remission (CR + CRi + CRp); CR: Complete Remission; CRi:
Complete Remission with incomplete hematologic recovery; CRp: Complete Remission with
incomplete platelet recovery. Data for Venetoclax + Azacitidine is from the VIALE-Atrial in a
first-line setting for patients ineligible for intensive chemotherapy and serves as a benchmark
for this patient population which frequently relapses.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of BTX-A51 and a general
workflow for evaluating novel cancer therapeutics.
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BTX-A51 Mechanism of Action
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BTX-A51's multi-targeted mechanism of action.
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General experimental workflow for oncology drug development.
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Experimental Methodologies

In Vitro Cytotoxicity Assay (General Protocol):

e Cell Culture: AML cell lines (e.g., OCI-AML5) are cultured in appropriate media and
conditions.

o Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of
BTX-A51 or comparator drugs.

 Incubation: Cells are incubated for a specified period (e.g., 72 hours).

 Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT) or a
fluorescence-based method.

» Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-
response curves.

In Vivo Xenograft Model (General Protocol):

e Cell Implantation: Human AML cells are implanted subcutaneously or intravenously into
immunodeficient mice (e.g., NSG mice).[8]

e Tumor Growth: Tumors are allowed to establish and grow to a palpable size.

o Treatment: Mice are randomized into treatment and control groups. BTX-A51 or vehicle
control is administered orally according to a specified dosing schedule.

¢ Monitoring: Tumor volume and body weight are measured regularly.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size. Tumor growth inhibition is calculated, and survival data is analyzed.

Phase 1 Clinical Trial (BTX-A51; NCT04243785) Design:
o Study Type: Open-label, multi-center, first-in-human, dose-escalation study.[3]

» Population: Patients with relapsed or refractory AML or high-risk MDS.[3]
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 Intervention: BTX-A51 administered orally in 28-day cycles.[3]

e Primary Objectives: To determine the maximum tolerated dose and recommended Phase 2
dose of BTX-A51.[7]

e Secondary Objectives: To evaluate the anti-leukemic activity, pharmacokinetics, and
pharmacodynamics of BTX-A51.[7]

Conclusion

BTX-A51 represents a novel therapeutic approach for drug-resistant cancers, particularly in the
challenging setting of relapsed/refractory AML. Its unique mechanism of action, targeting CK1aq,
CDKY7, and CDK®9 to reactivate p53 and suppress oncogenic transcription, has shown
promising preclinical and early clinical activity. While direct comparative data is still emerging,
the initial results in a heavily pretreated patient population suggest that BTX-A51 has the
potential to address a significant unmet medical need. Further clinical investigation, including
combination strategies, is warranted to fully elucidate its role in the treatment of drug-resistant
malignancies.[9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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